molecular formula C4H6Br2 B1656988 2,4-Dibromo-1-butene CAS No. 55030-57-4

2,4-Dibromo-1-butene

Cat. No. B1656988
CAS RN: 55030-57-4
M. Wt: 213.9 g/mol
InChI Key: AJBMCYZPJQVMEM-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-butene is a chemical compound that belongs to the family of haloalkenes . It is a colorless liquid with a pungent odor and is commonly used in scientific research for its unique properties.


Synthesis Analysis

The synthesis of 2,4-Dibromo-1-butene involves the addition of bromine atoms to the carbon-carbon double bond of the substrate. This results in the formation of a new carbon-bromine bond, which can further react with other nucleophiles .


Molecular Structure Analysis

The molecular formula of 2,4-Dibromo-1-butene is C4H6Br2 . It has an average mass of 213.898 Da and a monoisotopic mass of 211.883606 Da .


Chemical Reactions Analysis

2,4-Dibromo-1-butene is commonly used in scientific research as a crosslinking agent for proteins and DNA. It is also used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers.


Physical And Chemical Properties Analysis

2,4-Dibromo-1-butene is a colorless liquid with a pungent odor . Its molecular formula is C4H6Br2, and it has an average mass of 213.898 Da and a monoisotopic mass of 211.883606 Da .

Safety And Hazards

2,4-Dibromo-1-butene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and it is toxic if swallowed or inhaled .

properties

IUPAC Name

2,4-dibromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-4(6)2-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBMCYZPJQVMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342696
Record name 2,4-Dibromo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-butene

CAS RN

55030-57-4
Record name 2,4-Dibromo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NR Classen - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
TJ Barton, J Lin, S Ijadi-Maghsoodi… - Journal of the …, 1995 - ACS Publications
Thermal isomerization of olefins to carbenes via a 1, 2-silyl shift was examined by both experiment and theory. No evidence of this rearrangement was found for acyclic vinylsilanes, nor …
Number of citations: 51 pubs.acs.org
A Padwa, MA Brodney, B Liu, K Satake… - The Journal of Organic …, 1999 - ACS Publications
The intramolecular Diels−Alder reaction of 2-substituted aminofurans (IMDAF) results in the formation of various indolines and tetrahydroquinolines. The isolation of these ring systems …
Number of citations: 202 pubs.acs.org
SD Richardson, AD Thruston… - … science & technology, 1999 - ACS Publications
Using a combination of mass spectrometry and infrared spectroscopy, disinfection byproducts were identified in ozonated drinking water containing elevated bromide levels and in …
Number of citations: 209 pubs.acs.org
RE Saint - 1998 - search.proquest.com
Transglutaminases are a group of widely distributed enzymes which catalyse the post-transitional modification of proteins by covalent cross-linking of protein-bound glutamine residues …
Number of citations: 3 search.proquest.com

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